N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide
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Description
N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C17H13FN2OS and its molecular weight is 312.36. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Coordination
Studies on similar amide derivatives reveal insights into the structural orientation and coordination capabilities of these compounds. For instance, research on N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide demonstrated its ability to form channel-like structures through self-assembly, utilizing weak C–H⋯π and C–H⋯O interactions. This structural behavior indicates potential for molecular recognition and assembly processes relevant to N-(4-fluorophenyl)-2-(quinolin-2-ylsulfanyl)acetamide (Kalita & Baruah, 2010).
Antimicrobial and Antiprotozoal Activity
A study on quinoxaline-oxadiazole hybrids, structurally related to this compound, highlighted significant antimicrobial and antiprotozoal activities. These compounds, designed from 2-hydroxy quinoxaline, demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting potential therapeutic applications for this compound in combating infectious diseases (Patel et al., 2017).
Fluorescent Sensing and Chemosensor Applications
Research on fluorescent chemosensors incorporating quinoline and amide functionalities demonstrates the potential of these compounds in detecting metal ions and other analytes. For instance, a chemosensor based on a quinoline-amide structure showed remarkable fluorescence enhancement in the presence of Zn2+ ions, revealing its utility in biological and environmental monitoring. Such findings imply that this compound could be explored as a fluorescent sensor or chemosensor for detecting metal ions or other specific molecules (Park et al., 2015).
Antitubercular Potential
Compounds with the quinolin-ylacetamide moiety, similar to this compound, have shown potent activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. These findings highlight the potential of such compounds in the development of new antitubercular agents, especially considering the need for novel therapeutics to combat tuberculosis drug resistance (Pissinate et al., 2016).
Cancer Research and Therapeutic Applications
Quinoxaline derivatives, akin to this compound, have been explored for their anticancer properties. Studies reveal that these compounds exhibit inhibitory actions on cancer cell viability and proliferation, suggesting potential applications in cancer therapy. For example, certain quinoxaline derivatives demonstrated significant efficacy against HCT-116 and MCF-7 cancer cell lines, indicating the therapeutic promise of this compound in oncology (El Rayes et al., 2022).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c18-13-6-8-14(9-7-13)19-16(21)11-22-17-10-5-12-3-1-2-4-15(12)20-17/h1-10H,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETQSRAIDJNQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.